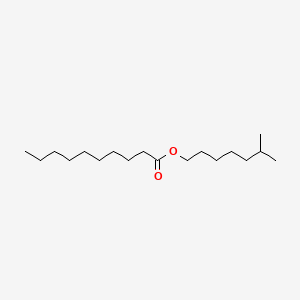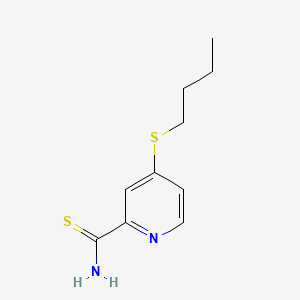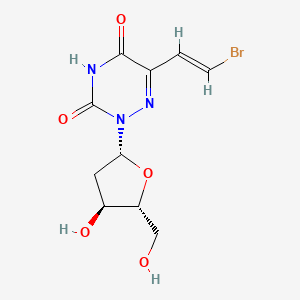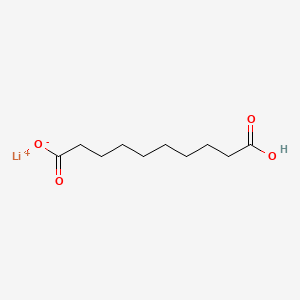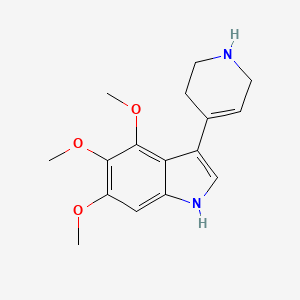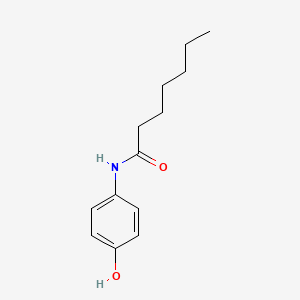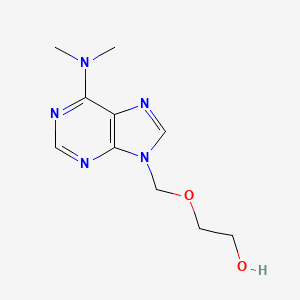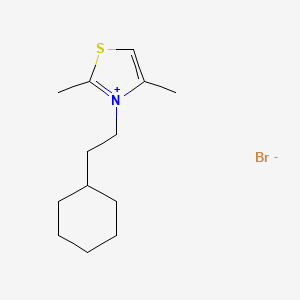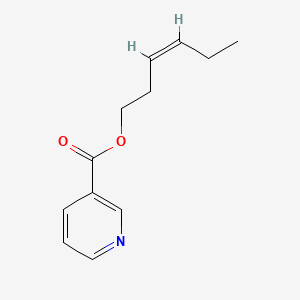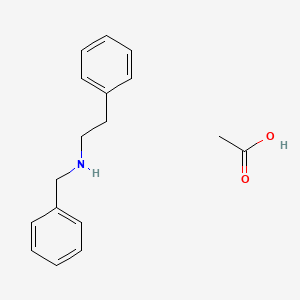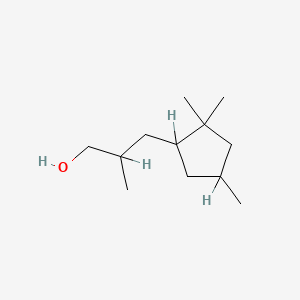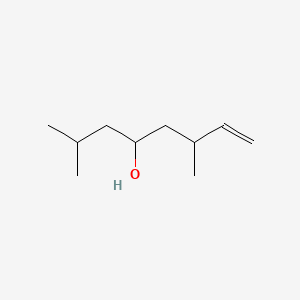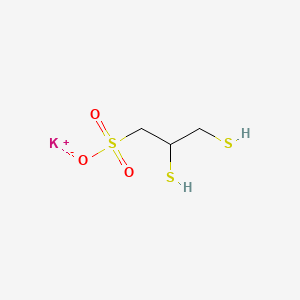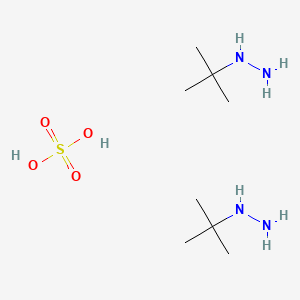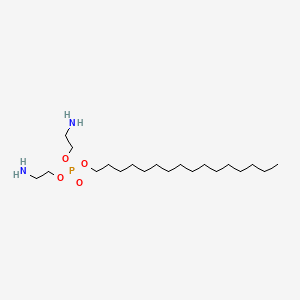
Bis(2-aminoethyl) hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl) hexadecyl phosphate: is a chemical compound with the molecular formula C20H45N2O4P and a molecular weight of 408.56 g/mol . It is known for its unique structure, which includes a phosphate group, a hexadecyl chain, and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, temperature control, and the use of catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful handling of raw materials and the use of advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) hexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, bis(2-aminoethyl) hexadecyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used as a surfactant and emulsifier. It helps in the stabilization of biological samples and the formation of micelles for various applications .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with drugs makes it a valuable candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the formulation of personal care products, detergents, and other specialty chemicals. Its surfactant properties make it an essential ingredient in various formulations .
Mechanism of Action
The mechanism of action of bis(2-aminoethyl) hexadecyl phosphate involves its interaction with molecular targets through its phosphate and aminoethyl groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to form micelles and stabilize emulsions is attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic entities .
Comparison with Similar Compounds
Hexadecyl phosphate: Similar in structure but lacks the aminoethyl groups.
Bis(2-aminoethyl) phosphate: Similar but lacks the hexadecyl chain.
Hexadecylamine: Contains the hexadecyl chain but lacks the phosphate group.
Uniqueness: Bis(2-aminoethyl) hexadecyl phosphate is unique due to its combination of a long hydrophobic hexadecyl chain and hydrophilic aminoethyl groups. This dual nature allows it to function effectively as a surfactant and emulsifier, making it valuable in various applications .
Properties
CAS No. |
85508-17-4 |
|---|---|
Molecular Formula |
C20H45N2O4P |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis(2-aminoethyl) hexadecyl phosphate |
InChI |
InChI=1S/C20H45N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21)26-20-17-22/h2-22H2,1H3 |
InChI Key |
CYRYFJMOBJULDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


